N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
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Overview
Description
N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a phenyl group attached to the imidazolidinone ring, along with hydroxyethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves the reaction of 2-oxo-3-phenylimidazolidine with N-methyl-2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide.
Reduction: Formation of N-(2-hydroxyethyl)-N-methyl-2-(2-hydroxy-3-phenylimidazolidin-1-yl)acetamide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-pentylacetamide
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Uniqueness
N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15(9-10-18)13(19)11-16-7-8-17(14(16)20)12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWUXSKOJPEJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)CN1CCN(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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